Product packaging for Methyl 2-bromo-5-nitrobenzoate(Cat. No.:CAS No. 6942-36-5)

Methyl 2-bromo-5-nitrobenzoate

Cat. No.: B146880
CAS No.: 6942-36-5
M. Wt: 260.04 g/mol
InChI Key: VSEYYEKRZNRECT-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitrobenzoate Esters in Organic Synthesis and Chemical Research

Halogenated nitrobenzoate esters, the chemical family to which Methyl 2-bromo-5-nitrobenzoate belongs, are of paramount importance in the field of organic synthesis. The presence of a halogen atom (in this case, bromine), a nitro group, and an ester functionality on a benzene (B151609) ring creates a molecule with distinct and exploitable reactivity. The electron-withdrawing nature of the nitro group and the bromine atom deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. chemimpex.comcymitquimica.com This allows for the strategic introduction of various functional groups, a cornerstone of modern synthetic chemistry. chemimpex.com

Furthermore, the ester group can be readily hydrolyzed to a carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.com Their ability to participate in a variety of chemical transformations makes them indispensable tools for chemists seeking to create novel molecules with specific properties and functions. chemimpex.com

Historical Context and Evolution of Research on this compound

The journey of this compound in the scientific literature is intrinsically linked to the broader exploration of aromatic chemistry. While early research focused on the fundamental reactivity of substituted benzenes, the specific investigation into this compound likely emerged from the need for well-defined building blocks in multi-step syntheses. The initial synthesis of this compound is a straightforward process, often involving the nitration of 2-bromobenzoic acid followed by esterification. chemicalbook.comunimi.it

Over time, as the tools of organic synthesis became more sophisticated, so too did the applications of this compound. The advent of palladium-catalyzed cross-coupling reactions, for instance, opened up new avenues for modifying the aromatic ring at the bromine position. Researchers began to appreciate the nuanced reactivity of this compound, utilizing its distinct functional groups to orchestrate complex molecular architectures. This evolution has seen the compound transition from a simple laboratory reagent to a key player in the development of advanced materials and biologically active molecules.

Positionality of this compound within Aromatic Chemical Building Blocks

Within the vast arsenal (B13267) of aromatic chemical building blocks, this compound occupies a strategic niche. cymitquimica.com Its value lies in the predictable and sequential reactivity of its functional groups. The bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The nitro group, a powerful electron-withdrawing group, not only influences the reactivity of the ring but can also be reduced to an amino group, a common functional group in pharmaceuticals and other bioactive compounds.

This "ortho-bromo, meta-nitro" substitution pattern offers a unique combination of electronic and steric properties, allowing for regioselective transformations that might be difficult to achieve with other isomers. Its utility is further underscored by its role as a precursor in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.net

Overview of Current Research Trajectories and Emerging Applications of this compound

Current research involving this compound is vibrant and diverse, extending into several cutting-edge areas. In medicinal chemistry, it continues to be a valuable intermediate in the synthesis of novel therapeutic agents. chemimpex.com For instance, it has been utilized in the development of enzyme inhibitors and compounds with potential anti-inflammatory and analgesic properties. The compound's structure is also being incorporated into the design of new fluorescent dyes and probes for biological imaging, leveraging the photophysical properties that can be tuned through chemical modification. unimi.it

Furthermore, in the realm of materials science, derivatives of this compound are being explored for the creation of specialized polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com The compound's reactivity also makes it a useful tool in the study of reaction mechanisms and in the development of new synthetic methodologies.

Research Gaps and Challenges in the Comprehensive Understanding of this compound

Despite its widespread use, there remain areas where a more comprehensive understanding of this compound would be beneficial. One of the primary challenges lies in achieving highly selective and efficient transformations in the presence of its multiple reactive sites. While the reactivity of each functional group is generally understood, their interplay can sometimes lead to unexpected side products or low yields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO4 B146880 Methyl 2-bromo-5-nitrobenzoate CAS No. 6942-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYYEKRZNRECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288757
Record name Methyl 2-bromo-5-nitrobenzoate
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-36-5
Record name 6942-36-5
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Record name Methyl 2-bromo-5-nitrobenzoate
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Record name Methyl 2-Bromo-5-nitrobenzoate
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Advanced Synthetic Methodologies for Methyl 2 Bromo 5 Nitrobenzoate

Regioselective Synthesis Strategies for Methyl 2-bromo-5-nitrobenzoate

Achieving the desired 2-bromo-5-nitro substitution pattern on a methyl benzoate (B1203000) scaffold requires careful consideration of the directing effects of the substituents. Both the bromine atom and the nitro group are electron-withdrawing and generally direct incoming electrophiles to the meta position. scribd.comyoutube.com The ester group is also a meta-director. scribd.comyoutube.com Therefore, the order of introduction of these groups is crucial for a successful synthesis.

Directed Bromination Approaches

Directed bromination involves introducing the bromine atom at a specific position on the aromatic ring, guided by the electronic and steric properties of the existing substituents.

Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto an aromatic ring. In the context of synthesizing this compound, controlling the conditions of electrophilic bromination is paramount. The reactivity of the benzene (B151609) ring is influenced by the substituents it carries; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. ma.edu

For instance, the bromination of a precursor already containing a nitro group would need to overcome the deactivating effect of this group. The reaction typically requires a bromine source, such as molecular bromine (Br₂), and a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to generate a more potent electrophile. The temperature and choice of solvent can also be manipulated to control the regioselectivity of the reaction.

A logical precursor for the synthesis of this compound is methyl 5-nitrobenzoate. However, direct bromination of this compound would likely lead to the bromine atom adding to the position meta to both the nitro and ester groups, which is not the desired outcome for the 2-position.

A more effective strategy involves starting with a precursor where the desired substitution pattern is more readily achieved. For example, the synthesis could start from a different isomer or a related compound where the directing effects of the substituents favor the formation of the 2-bromo-5-nitro product. The synthesis of related bromo-nitro-substituted benzoic acid derivatives often involves multi-step processes including nitration, bromination, and esterification.

Directed Nitration Approaches for this compound Precursors

Similar to bromination, directed nitration aims to introduce a nitro group at a specific position on the aromatic ring. This is typically achieved through electrophilic aromatic nitration.

The classic method for nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ma.edumasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comaiinmr.com This powerful electrophile can then attack the aromatic ring.

For a precursor like methyl 2-bromobenzoate, the bromine atom is an ortho-, para-director, while the methyl ester is a meta-director. youtube.comyoutube.com The interplay of these directing effects will influence the position of nitration. By carefully controlling the reaction temperature, typically keeping it low (e.g., 0-5°C), it is possible to enhance the selectivity of the reaction and favor the formation of the desired 5-nitro isomer. grabmyessay.comrsc.org Higher temperatures can lead to the formation of unwanted byproducts, including dinitrated compounds. grabmyessay.com

Key Parameters for Electrophilic Aromatic Nitration
ParameterConditionRationaleReference
Nitrating AgentMixed Acid (HNO₃/H₂SO₄)Generates the highly reactive nitronium ion (NO₂⁺). ma.edumasterorganicchemistry.com
PrecursorMethyl 2-bromobenzoateThe directing effects of the bromo and ester groups guide the nitration. youtube.comyoutube.com
Temperature0–5 °CControls the reaction rate and enhances regioselectivity, minimizing byproducts. grabmyessay.comrsc.org

Traditional nitration methods using mixed acids pose significant environmental and safety concerns due to their corrosive and toxic nature, and the generation of acidic waste. rsc.org In recent years, green chemistry approaches have been developed to address these issues. These methods aim to use safer reagents, reduce waste, and employ more energy-efficient processes. rsc.orggordon.edu

One such approach is photochemical nitration, which can be carried out using UV radiation in the presence of nitrite (B80452) ions. researchgate.netmjcce.org.mkmjcce.org.mk This method can proceed under milder conditions and avoids the use of strong acids. Another green alternative involves using solid-supported nitrating agents, such as copper(II) nitrate (B79036) on a zeolite support, which can simplify product purification and allow for catalyst recycling. mjcce.org.mk Mechanochemical methods, using ball milling with a benign organic nitrating agent, also offer a more sustainable and energy-efficient route for nitration. rsc.org Microwave-assisted nitration using reagents like calcium nitrate in acetic acid has also been shown to be a rapid and efficient method. gordon.edu

Green Chemistry Approaches to Nitration
ApproachReagents/ConditionsAdvantagesReference
Photochemical NitrationUV radiation, nitrite ionsMilder conditions, avoids strong acids. researchgate.netmjcce.org.mkmjcce.org.mk
Solid-Supported ReagentsCopper(II) nitrate on zeoliteEasier purification, catalyst recycling. mjcce.org.mk
MechanochemistryBall milling, organic nitrating agentEnergy-efficient, solvent-minimized. rsc.org
Microwave-Assisted SynthesisCalcium nitrate, acetic acidRapid reaction times, efficient. gordon.edu

Esterification Reactions in the Synthesis of this compound

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 2-bromo-5-nitrobenzoic acid. Two prominent methods for this transformation are Fischer-Speier esterification and Williamson ether synthesis-like alkylation.

Fischer-Speier esterification is a classic acid-catalyzed reaction. For substrates similar to 2-bromo-5-nitrobenzoic acid, the reaction involves heating the carboxylic acid in an excess of anhydrous methanol (B129727), which acts as both the solvent and the reactant. A strong Brønsted acid, typically concentrated sulfuric acid, is used as a catalyst. The reaction is an equilibrium process, and to drive it towards the product, it is crucial that the starting carboxylic acid is completely dry, as any water present can shift the equilibrium back towards the reactants, thereby reducing the product yield. truman.edu The mixture is typically heated to reflux for about an hour to ensure completion. truman.edu

An alternative method involves the use of an alkylating agent in the presence of a base. In one documented procedure, 5-bromo-2-methyl-3-nitrobenzoic acid, a related compound, is esterified by reacting it with methyl iodide in dimethylformamide (DMF) with sodium carbonate serving as the base. The reaction mixture is heated to 60°C for several hours. This method resulted in a high yield of the corresponding methyl ester, demonstrating an effective alternative to the classic Fischer esterification.

Table 1: Comparison of Esterification Methods

Method Reagents Catalyst/Base Conditions Yield Reference
Fischer-Speier Esterification 2-Bromo-5-nitrobenzoic acid, Methanol Sulfuric Acid (H₂SO₄) Reflux, 1 hour (typical) Dependent on equilibrium truman.edu
Alkylation 2-Bromo-5-nitrobenzoic acid, Methyl Iodide Sodium Carbonate (Na₂CO₃) 60°C, 8 hours (in DMF) ~97% (for a related compound)

Multi-step Synthetic Routes and Optimization for Methyl 2-bromo-5-nitrobenzoatebenchchem.comtruman.edu

The synthesis of this compound is inherently a multi-step process, starting from simpler, commercially available aromatic compounds. The sequence of reactions, particularly the introduction of the bromo and nitro functional groups, is critical for the successful synthesis of the desired isomer due to the directing effects of the substituents on the aromatic ring.

Sequential Halogenation and Nitration Strategies

The regiochemistry of electrophilic aromatic substitution is governed by the existing substituents on the benzene ring. In the synthesis of 2-bromo-5-nitrobenzoic acid, the precursor to the target ester, the order of bromination and nitration is key. libretexts.org The carboxylic acid group is a deactivating group and a meta-director, while the bromine atom is a deactivating group but an ortho-, para-director.

A highly effective strategy begins with 2-bromobenzoic acid. chemicalbook.com In this precursor, the carboxylic acid group directs incoming electrophiles to the meta position (C5), and the bromine atom directs to the ortho (C6) and para (C5) positions. Since both groups direct the incoming nitronium ion (NO₂⁺) to the C5 position, the nitration of 2-bromobenzoic acid proceeds with high regioselectivity. A common procedure involves treating 2-bromobenzoic acid with a cold mixture of concentrated sulfuric acid and nitric acid. chemicalbook.com This reaction is typically kept at a low temperature (below 5°C) to control the reaction rate and prevent the formation of by-products. chemicalbook.com This sequence yields 2-bromo-5-nitrobenzoic acid with high efficiency. chemicalbook.com

An alternative, though less direct, route might start with nitrating benzoic acid. This would produce m-nitrobenzoic acid, as the carboxyl group directs meta. truman.edu Subsequent bromination would be directed to the position ortho to the carboxyl group and meta to the nitro group (C2), but the ring is strongly deactivated by two electron-withdrawing groups, making the reaction challenging. Therefore, the sequence starting with 2-bromobenzoic acid is generally preferred for its superior control and yield.

Table 2: Synthesis of 2-Bromo-5-nitrobenzoic Acid via Nitration

Starting Material Reagents Conditions Yield Reference
2-Bromobenzoic acid Concentrated H₂SO₄, Concentrated HNO₃ Maintained below 5°C for 1 hour 96% chemicalbook.com

Esterification of 2-Bromo-5-nitrobenzoic Acid

Once 2-bromo-5-nitrobenzoic acid has been synthesized, the final step is its conversion to this compound. This is achieved through the esterification reactions detailed in section 2.1.3.

The most common laboratory method is the Fischer-Speier esterification. The process involves refluxing the 2-bromo-5-nitrobenzoic acid with anhydrous methanol in the presence of a catalytic amount of concentrated sulfuric acid. truman.edu The reaction's success hinges on using an excess of methanol and ensuring anhydrous conditions to drive the equilibrium toward the formation of the methyl ester. truman.edu

Alternatively, the carboxylic acid can be deprotonated with a base like sodium carbonate and then reacted with an alkylating agent such as methyl iodide in a polar aprotic solvent like DMF. This method often provides excellent yields and avoids the strongly acidic conditions of the Fischer esterification.

Catalytic Methods in the Synthesis of this compound and its Precursors

Catalysis is fundamental to the synthesis of this compound and its precursors, enabling control over reaction rates and selectivity. Both traditional acid catalysts and emerging catalytic systems play significant roles.

Role of Lewis Acids and Brønsted Acids in Reaction Control

Brønsted acids, such as concentrated sulfuric acid (H₂SO₄), are indispensable in two key steps of the synthesis. In the nitration of 2-bromobenzoic acid, sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in aromatic nitration. truman.educhemicalbook.com In the Fischer esterification step, sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. truman.edu

Lewis acids are the conventional catalysts for halogenation of aromatic rings. For instance, in the synthesis of a brominated precursor, a Lewis acid like iron(III) bromide (FeBr₃) would be used to polarize the bromine molecule (Br₂), making it a more potent electrophile for the aromatic substitution reaction. libretexts.org

Emerging Catalytic Systems for Enhanced Selectivity and Yield

Research into more efficient and environmentally benign catalytic systems is ongoing. For electrophilic aromatic substitution reactions like nitration, solid acid catalysts are gaining prominence. acs.org These catalysts, such as silica (B1680970) sulfuric acid or modified zirconia, offer several advantages over traditional liquid acids. acs.org They can lead to heightened selectivity, are often reusable, non-corrosive, and reduce the amount of acidic waste, aligning with the principles of green chemistry. acs.org

In the broader field of organic synthesis, organocatalysis represents a significant advancement. rsc.org While specific applications to this compound are not widely documented, the principles of organocatalysis—using small organic molecules to catalyze reactions—offer potential for developing novel, metal-free synthetic routes. These methods are recognized for their effectiveness, reproducibility, and high selectivity, which could be applied to the synthetic steps discussed. rsc.org Furthermore, new catalytic systems involving metal complexes are constantly being developed to achieve regioselectivity that is not possible through traditional electronic effects, such as meta-selective C-H functionalization, which could open new pathways for synthesizing complex aromatic compounds in the future. wikipedia.org

Large-Scale Synthesis Considerations for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a distinct set of challenges that necessitate process optimization, stringent safety protocols, and efficient purification strategies.

Process and Safety Management: The nitration of aromatic compounds is a highly exothermic process. On a large scale, the management of heat generated during the reaction is paramount to prevent thermal runaways, which could lead to unsafe conditions and the formation of undesired by-products, including dinitrated compounds. Industrial production requires robust cooling systems and the controlled, gradual addition of the nitrating mixture to the reactor. youtube.com Optimization of process parameters is crucial for maximizing yield and selectivity. For similar nitration processes, controlling the average particle size of the solid reactant, maintaining a low reaction temperature (e.g., -30 to -15 °C), and precise stoichiometric control of reagents have been shown to significantly increase the conversion rate of the starting material (to over 99%) and the selectivity for the desired product (to over 85%). google.com

Yield Maximization in Esterification: The Fischer esterification reaction is a reversible equilibrium process. libretexts.orgorganic-chemistry.org To achieve high yields on an industrial scale, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive one (in this case, methanol), or by continuously removing water as it is formed, often through azeotropic distillation. organic-chemistry.org

Purification Strategies: The purification of the crude product at an industrial scale differs significantly from laboratory methods. Crude nitrated aromatic products often contain residual mineral acids and acidic organic by-products. A common industrial purification method involves a multi-stage, counter-current washing system. google.com This process typically uses an initial wash with an ammonia (B1221849) solution followed by a caustic wash (e.g., sodium hydroxide (B78521) solution) to neutralize and extract acidic impurities into the aqueous phase. google.com If isomeric impurities are present, techniques such as fractional crystallization of the acid or its salts may be employed to achieve the desired purity before or after the esterification step. orgsyn.org The final washed product may then undergo distillation or recrystallization to meet high-purity specifications. google.com

The following table outlines key considerations when scaling up the synthesis.

Table 2: Laboratory vs. Large-Scale Synthesis Considerations

Parameter Laboratory Scale Large-Scale / Industrial Considerations
Reaction Control Manual addition of reagents, ice bath for cooling. chemicalbook.comyoutube.com Automated dosing systems, jacketed reactors with advanced cooling, strict temperature monitoring to prevent thermal runaway. google.com
Yield Optimization Often driven by high-purity reagents. Focus on cost-effective raw materials, optimizing reaction parameters (temperature, pressure, stoichiometry), and driving equilibria (e.g., water removal in esterification). organic-chemistry.orggoogle.com
Purification Column chromatography, simple extraction, and recrystallization. Multi-stage counter-current washing with alkaline solutions, fractional crystallization, and large-scale distillation. orgsyn.orggoogle.com
Safety Fume hood, personal protective equipment. Comprehensive risk assessment, process safety management (PSM) systems, containment strategies, and handling of large volumes of corrosive acids.

Elucidation of Reaction Mechanisms and Chemical Transformations of Methyl 2 Bromo 5 Nitrobenzoate

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of methyl 2-bromo-5-nitrobenzoate is susceptible to nucleophilic substitution, a class of reactions where a nucleophile replaces a leaving group.

Substitutions with Diverse Nucleophiles (e.g., amines, alkoxides, thiolates)

The bromine atom can be displaced by a variety of nucleophiles, leading to a diverse range of substituted benzoate (B1203000) derivatives. Common nucleophiles include:

Amines: Reaction with amines (primary or secondary) yields N-substituted anthranilic acid derivatives. These reactions are fundamental in the synthesis of various heterocyclic compounds and pharmacologically active molecules. nih.govscholaris.ca

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form the corresponding alkoxybenzoates.

Thiolates: Thiolates can replace the bromine atom to form aryl sulfides. researchgate.net These reactions are often facilitated by the use of a base in a suitable solvent. researchgate.net

The general scheme for these reactions can be represented as follows:

General reaction scheme for nucleophilic substitution on this compound

Mechanistic Pathways: SNAr vs. Aryne Intermediates

Two primary mechanistic pathways are considered for nucleophilic aromatic substitution on compounds like this compound: the SNAr (Substitution Nucleophilic Aromatic) mechanism and the aryne mechanism.

The SNAr mechanism is an addition-elimination process. masterorganicchemistry.com It is favored when the aromatic ring is activated by strong electron-withdrawing groups, such as the nitro group present in this compound. sinica.edu.tw The reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net

Elimination: The leaving group (bromide ion) departs, restoring the aromaticity of the ring.

The aryne mechanism , on the other hand, involves an elimination-addition process. This pathway typically occurs in the presence of a very strong base and on aryl halides that are not strongly activated towards SNAr. masterorganicchemistry.com The process involves:

Elimination: The strong base abstracts a proton from the position ortho to the leaving group, which is then eliminated to form a highly reactive aryne intermediate (a benzene (B151609) ring containing a formal triple bond). masterorganicchemistry.comkobe-u.ac.jp

Addition: The nucleophile then adds to the aryne, followed by protonation to give the final product. masterorganicchemistry.com

For this compound, the SNAr pathway is generally favored due to the activating effect of the nitro group.

Influence of Nitro Group on Electrophilicity and Reactivity in Nucleophilic Aromatic Substitution

The nitro group (-NO2) is a powerful electron-withdrawing group, and its presence on the benzene ring has a profound influence on the reactivity of this compound in nucleophilic aromatic substitution reactions. cymitquimica.comnih.gov

Activation of the Aromatic Ring: The nitro group deactivates the ring towards electrophilic aromatic substitution but strongly activates it towards nucleophilic aromatic substitution. sinica.edu.twbrainly.com It does so by withdrawing electron density from the ring, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.net

Stabilization of the Intermediate: During an SNAr reaction, the negative charge of the Meisenheimer complex is delocalized onto the nitro group through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. nih.gov

The activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. In this compound, the nitro group is in the meta position relative to the bromine atom. While still influential, its activating effect is less pronounced than if it were in the ortho or para position. However, it still significantly enhances the electrophilicity of the ring compared to an unsubstituted bromobenzoate.

Transformations of the Nitro Group in this compound

The nitro group itself can undergo various chemical transformations, most notably reduction to an amino group.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amine is a crucial transformation, as it opens up pathways to a wide array of functionalized aromatic compounds. libretexts.org This conversion is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. google.com

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. rsc.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C) google.com

Platinum on carbon (Pt/C) rsc.org

Raney nickel google.com

The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere. google.com The general reaction is as follows:

Reduction of this compound to Methyl 2-bromo-5-aminobenzoate

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the final amino derivative. nih.gov The specific reaction conditions, such as catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. google.comacs.org

Chemical Reduction Strategies (e.g., metal-acid systems)

The nitro group of this compound can be reduced to an amino group through various methods, including the use of metal-acid systems. a2bchem.com A common laboratory-scale method involves the use of iron in acidic media, a process historically known as the Béchamp reduction. unimi.it This reaction proceeds through the transfer of electrons from the metal to the nitro compound in the presence of a proton source.

Another approach for the reduction of nitroarenes is through catalytic hydrogenation. This method often employs a palladium catalyst and a source of hydrogen. For instance, the nitro group of a benzocoumarin, synthesized from this compound, was successfully reduced to an amine via catalytic hydrogenation.

Electrochemical reduction offers a more environmentally friendly alternative. In one study, methyl 2-nitrobenzoate (B253500) was selectively reduced to methyl 2-aminobenzoate (B8764639) using a polyoxometalate redox mediator. acs.org This process achieved high conversion and selectivity under controlled pH conditions. acs.org

Other Nitro Group Derivatizations

Beyond reduction, the nitro group on the aromatic ring of this compound influences its reactivity in other ways. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution. It also plays a crucial role in directing the regioselectivity of certain reactions. For example, in the synthesis of isocoumarins, the presence of the nitro group favored a 6-endo-dig ring closure. bath.ac.uk

Reactions Involving the Ester Functionality of this compound

The ester group of this compound is also amenable to various chemical transformations.

Transesterification Processes

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, can be catalyzed by a suitable transesterification catalyst. google.com While specific examples for this compound are not detailed in the provided search results, this reaction is a general transformation for esters.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. ksu.edu.sa Basic hydrolysis, also known as saponification, is commonly employed and typically involves reacting the ester with a base like potassium hydroxide (B78521). vvc.edu The resulting carboxylate salt can then be acidified to yield the free benzoic acid derivative. ksu.edu.savvc.edu This hydrolysis is a key step in synthetic pathways that require further modification of the carboxylic acid functionality. For example, a biphenylcarboxylate ester, derived from a Suzuki coupling with this compound, was hydrolyzed to its carboxylic acid form before subsequent cyclization.

Cross-Coupling Reactions of this compound

The bromine atom on this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. illinois.eduevitachem.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.org this compound has been successfully employed in Suzuki-Miyaura reactions to synthesize biphenyl (B1667301) compounds. nih.gov For instance, it was coupled with 5-fluoro-2-methoxyphenylboronic acid to produce a biphenylcarboxylate ester, a precursor for a benzocoumarin. The presence of the nitro group can sometimes inhibit the reaction, but successful couplings have been reported. d-nb.info

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org this compound has been used in Sonogashira couplings to produce 2-alkynylbenzoates. unimi.it In one example, it was reacted with 4-ethynyl-N,N-dimethylaniline in a palladium-catalyzed reaction to yield the corresponding coupled product, which was then cyclized to an isocoumarin (B1212949). unimi.it

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org While the provided search results mention the Heck reaction as a possibility for related compounds, specific examples detailing the Heck reaction with this compound were not found. thieme-connect.com However, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Optimization of Catalyst Systems and Ligands

The efficiency and outcome of cross-coupling reactions involving this compound are highly dependent on the careful selection and optimization of the catalyst and associated ligands. The goal of optimization is typically to maximize yield, minimize reaction time, and achieve high selectivity under the mildest possible conditions.

A key factor in catalyst development has been the evolution of ligands, particularly for palladium-catalyzed reactions. The continual development of improved ligands and precatalysts has led to more general and reliable protocols for C-N bond formation and other coupling reactions. nih.gov For Suzuki-Miyaura reactions, which are among the most common C-C bond-forming methods, optimization often involves screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., PPh₃, bulky biarylphosphines like XPhos), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene (B28343), dioxane, DMF). nih.govmdpi.com Automated systems have even been employed to rapidly screen combinations of precatalysts, temperatures, and reaction times to identify optimal conditions for challenging couplings. nih.gov

A specific example of catalyst optimization for a reaction involving this compound is found in the synthesis of N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-bromo-5-nitrobenzamide. In this amidation reaction, various catalysts were screened to facilitate the coupling between this compound and an aniline (B41778) derivative. The optimization process identified zinc chloride as a particularly effective catalyst compared to others like ammonium (B1175870) chloride, leading to a high yield of the desired amide product under specific temperature conditions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Zinc ChlorideToluene90-95596.7
2Ammonium ChlorideToluene95-100556.2

This interactive table summarizes the optimization of the catalytic amidation of this compound. Data derived from patent CN110577520A.

This example underscores that while palladium systems are common, other metal catalysts can be optimal for specific transformations of this substrate. The choice of catalyst and ligand must be tailored to the specific coupling partners and desired bond formation (e.g., C-N, C-C, C-S).

Other Metal-Catalyzed Coupling Transformations

While palladium is the most ubiquitous metal for cross-coupling reactions, other metals are also effective for specific transformations of this compound and related nitroaryl halides.

Zinc-Catalyzed Amination As detailed in section 3.4.1.1, zinc chloride (ZnCl₂) has been effectively used to catalyze the amidation reaction between this compound and a substituted aniline. This demonstrates a departure from the more common palladium- or copper-based Buchwald-Hartwig amination protocols and highlights the utility of Lewis acidic main group or transition metals for promoting C-N bond formation.

Copper-Catalyzed Couplings Copper-catalyzed reactions are a significant class of transformations for aryl halides. The Ullmann condensation, a classical copper-mediated reaction, is often used for forming C-N, C-O, and C-S bonds. For substrates like this compound, copper catalysis is particularly relevant. The presence of a strong electron-withdrawing nitro group on the aryl ring facilitates nucleophilic substitution, making it a highly suitable substrate for copper-catalyzed C-S cross-coupling with thiols acs.orgnih.gov and C-N coupling with amines. nih.gov These reactions often proceed under milder conditions than those required for less activated aryl bromides. For example, copper(I) iodide (CuI) has been shown to be an efficient catalyst for the C-S cross-coupling of thiols with nitroaryl halides in water. acs.org

Rearrangement Reactions and Side Product Formation during Chemical Transformations

During the chemical transformations of this compound, the formation of side products can occur, and while major molecular rearrangements are not commonly reported for this specific substrate under typical cross-coupling conditions, their possibility cannot be entirely dismissed.

Side Product Formation The functional groups present on the molecule create pathways for several potential side reactions:

Nitro Group Reduction: The nitro group is susceptible to reduction under various catalytic conditions. Palladium catalysts, in the presence of a hydrogen source (which can sometimes be an amine, solvent, or phosphine ligand), can reduce the nitro group to an amino group. This can lead to the formation of Methyl 2-amino-5-bromobenzoate or, if the coupling reaction proceeds first, the corresponding coupled product with a reduced nitro functionality. This side reaction is highly dependent on the specific catalyst, reagents, and conditions employed.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-bromo-5-nitrobenzoic acid) if the reaction conditions involve strong bases (like NaOH or KOH) and water, particularly at elevated temperatures. cymitquimica.com Many cross-coupling protocols use aqueous bases, creating a risk for this side reaction.

Homocoupling: In many metal-catalyzed reactions, particularly those involving copper (Ullmann-type) or palladium (Suzuki-type), a common side product is the homocoupled biaryl, formed by the coupling of two molecules of the starting aryl halide. This would result in the formation of a symmetrical dinitrobiphenyl derivative.

Protodehalogenation: The replacement of the bromine atom with a hydrogen atom can occur as a side reaction, leading to the formation of Methyl 5-nitrobenzoate. This is often facilitated by the presence of a hydrogen donor in the reaction mixture.

Rearrangement Reactions No specific examples of skeletal rearrangement reactions (such as Wagner-Meerwein or Pinacol rearrangements) involving this compound were found in the reviewed literature. Such rearrangements typically require the formation of specific intermediates, like carbocations or nitrenes, which are not standard intermediates in the catalytic cycles of the most common cross-coupling reactions. msu.edu The stability of the aromatic ring makes skeletal rearrangements energetically unfavorable under these conditions.

Derivatization and Analogues of Methyl 2 Bromo 5 Nitrobenzoate

Synthesis and Reactivity of Substituted Methyl 2-bromo-5-nitrobenzoate Derivatives

The strategic introduction of additional functional groups onto the this compound scaffold significantly expands its synthetic utility. These substitutions can alter the electronic and steric properties of the molecule, thereby influencing its reactivity and enabling the construction of complex molecular architectures.

Introduction of Additional Functional Groups (e.g., amino, fluoro, chloro, hydroxyl)

The chemical landscape of this compound can be readily diversified by introducing various functional groups.

Amino Group: The nitro group of this compound can be reduced to an amino group. smolecule.comevitachem.com For instance, the reduction of the nitro group can be achieved using reagents like tin powder and hydrochloric acid or through catalytic hydrogenation. easycdmo.com This transformation yields methyl 2-bromo-5-aminobenzoate, a key intermediate in the synthesis of various compounds, including those with potential antitumor activities. nih.gov The resulting amino group can then undergo further reactions, such as amide bond formation. nih.gov

Fluoro and Chloro Groups: The introduction of fluoro and chloro substituents onto the aromatic ring of this compound leads to the formation of compounds like methyl 2-bromo-5-fluoro-3-nitrobenzoate and methyl 5-bromo-2-chloro-3-nitrobenzoate. ambeed.com These halogenated derivatives are valuable in the synthesis of more complex molecules. For example, the fluorine atom in 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, synthesized via a Suzuki-Miyaura cross-coupling reaction, can undergo nucleophilic substitution. rsc.org

Hydroxyl Group: The synthesis of hydroxy-substituted derivatives can be achieved through various methods. For example, 3-hydroxy-4-nitrobenzoic acid can be esterified to its methyl ester and then subjected to further reactions to introduce other substituents. acs.org

Impact of Substituents on Reaction Profiles and Synthetic Utility

The nature and position of substituents on the this compound ring have a profound impact on its reactivity and usefulness in synthesis.

Electronic Effects: Electron-withdrawing groups, such as the nitro group, deactivate the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions more sluggish. libretexts.orgdocbrown.info Conversely, electron-donating groups, like an amino group, activate the ring, increasing its reactivity. docbrown.infolibretexts.org The position of these substituents also directs incoming groups to specific positions on the ring (ortho, meta, or para). libretexts.orgdocbrown.info For example, the nitro group is a meta-director in electrophilic aromatic substitution. brainly.com

Steric Effects: The size of the substituents can influence the accessibility of reaction sites. Bulky groups can hinder the approach of reagents to adjacent positions, a phenomenon known as steric hindrance. libretexts.org

Synthetic Utility: The presence of different functional groups provides multiple reaction handles for further synthetic transformations. For instance, the bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions. smolecule.comrsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid. smolecule.com The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions. smolecule.comnih.gov This versatility makes substituted this compound derivatives valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.comgoogle.com

Isomeric Bromonitrobenzoate Esters and their Comparative Chemistry

The isomeric placement of the bromo and nitro groups on the methyl benzoate (B1203000) ring gives rise to distinct chemical properties and reactivity patterns. A comparative analysis of these isomers reveals the subtle yet significant influence of substituent positioning.

Methyl 5-bromo-2-nitrobenzoate

Methyl 5-bromo-2-nitrobenzoate can be prepared from 5-bromo-2-nitrobenzoic acid. sn-tin.com One synthetic route involves the reaction of 5-bromo-2-nitrobenzoic acid with methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide. sn-tin.com This isomer serves as a useful intermediate in the synthesis of other compounds, such as in the preparation of benzydamine (B159093) impurity B. sn-tin.com

Methyl 2-bromo-3-nitrobenzoate (B8383632)

Methyl 2-bromo-3-nitrobenzoate is another isomer with distinct reactivity. Its synthesis can be achieved from methyl 2-methyl-3-nitrobenzoate through bromination. One method utilizes N-bromosuccinimide and azobisisobutyronitrile in acetonitrile (B52724). google.com Another approach involves the use of bromine and dibenzoyl peroxide in carbon tetrachloride. orgsyn.org This isomer is a key intermediate in the synthesis of various compounds, including those used in the preparation of lenalidomide (B1683929). google.comgoogle.com

Methyl 2-bromo-4-nitrobenzoate

Methyl 2-bromo-4-nitrobenzoate is a versatile intermediate in organic synthesis. chemimpex.com It can be synthesized from 2-bromo-4-nitrobenzoic acid. The nitro group in this isomer can be chemoselectively reduced to an amino group using reagents like tin(II) chloride dihydrate, yielding methyl 4-amino-2-bromobenzoate. easycdmo.com This amino derivative can then be used in further synthetic transformations. Another reaction involves the use of iron powder and ammonium (B1175870) chloride for the reduction. easycdmo.com This isomer and its derivatives have applications in the synthesis of pharmaceuticals. chemimpex.com

Interactive Data Tables

Table 1: Properties of this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Applications
Methyl 2-bromo-5-aminobenzoateC₈H₈BrNO₂230.06Intermediate for antitumor agents nih.gov
Methyl 2-bromo-5-fluoro-3-nitrobenzoateC₈H₅BrFNO₄278.03Precursor for complex molecule synthesis ambeed.comsynquestlabs.com
Methyl 5-bromo-2-chloro-3-nitrobenzoateC₈H₅BrClNO₄309.49Intermediate in organic synthesis
2′-bromo-2-fluoro-5-nitro-1,1′-biphenylC₁₂H₇BrFNO₂312.10Intermediate for nucleophilic substitution reactions rsc.org

Table 2: Comparative Chemistry of Isomeric Bromonitrobenzoate Esters

IsomerSynthesis Starting MaterialKey Reactions and Applications
Methyl 5-bromo-2-nitrobenzoate 5-bromo-2-nitrobenzoic acid sn-tin.comUsed in the synthesis of benzydamine impurity B sn-tin.com
Methyl 2-bromo-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate google.comorgsyn.orgIntermediate in the synthesis of lenalidomide google.comgoogle.com
Methyl 2-bromo-4-nitrobenzoate 2-bromo-4-nitrobenzoic acidChemoselective reduction of nitro group to form methyl 4-amino-2-bromobenzoate easycdmo.com

Methyl 2-bromomethyl-5-nitrobenzoate

Methyl 2-bromomethyl-5-nitrobenzoate is a key derivative of this compound. Its synthesis typically involves the bromination of the methyl group at the 2-position of a methyl 2-methyl-5-nitrobenzoate (B13354976) precursor.

One established synthetic route involves the reaction of methyl 2-methyl-3-nitrobenzoate with a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. google.com The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) and carried out in a solvent such as acetonitrile at elevated temperatures, typically between 55-75°C. google.com Another method utilizes bromine and dibenzoyl peroxide in carbon tetrachloride, with the reaction mixture being heated to reflux and irradiated with a 100-W flood lamp. orgsyn.org Following the reaction, the crude product can be purified to yield methyl 2-bromomethyl-3-nitrobenzoate as a pale yellow solid. google.comorgsyn.org

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, it is a precursor in the synthesis of lenalidomide, where it is reacted with α-amino glutarimide (B196013) hydrochloride. google.com It can also be converted into a Wittig reagent, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide, by reacting it with triphenylphosphine. orgsyn.org This reagent is then used in subsequent steps to synthesize indole (B1671886) derivatives. orgsyn.org

PrecursorReagentsSolventConditionsProductYieldReference
Methyl 2-methyl-3-nitrobenzoateN-bromo succinimide, AzobisisobutyronitrileAcetonitrile55-60°C, 12 hrsMethyl 2-(bromomethyl)-3-nitrobenzoateNot specified google.com
Methyl 2-methyl-3-nitrobenzoateBromine, Dibenzoyl peroxideCarbon tetrachlorideReflux, 100-W flood lamp irradiation, 24 hrMethyl 2-(bromomethyl)-3-nitrobenzoate96.5% orgsyn.org

Comparative Reactivity and Synthetic Divergence

The reactivity of this compound and its analogues is largely dictated by the electronic nature of the substituents on the benzene ring. The bromine atom and the nitro group are both electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This inherent reactivity allows for a wide range of synthetic transformations.

The bromine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions. a2bchem.com Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, and the nitro group can be reduced to an amine, which can then undergo further functionalization.

In comparison, analogues such as methyl 2-bromomethyl-5-nitrobenzoate exhibit different reactivity due to the presence of the bromomethyl group. This benzylic bromide is susceptible to nucleophilic substitution and is a key feature in its use for constructing more complex molecules. rsc.org For instance, the instability of the benzylic bromide in solution, with a reported half-life of less than two hours, highlights its reactivity. rsc.org

The synthetic divergence is evident in the types of products that can be accessed from these starting materials. While this compound is a precursor for compounds where the core aromatic structure is modified, methyl 2-bromomethyl-5-nitrobenzoate is often used to introduce a substituted benzyl (B1604629) moiety.

CompoundKey Reactive Site(s)Common Reactions
This compoundAromatic bromine, Nitro group, Ester groupNucleophilic aromatic substitution, Nitro group reduction, Ester hydrolysis
Methyl 2-bromomethyl-5-nitrobenzoateBenzylic bromine, Nitro group, Ester groupNucleophilic substitution, Wittig reaction formation, Nitro group reduction

Halogen-Exchange Reactions and Nitro-Group Alterations in Analogues

Halogen-exchange reactions, such as the Finkelstein reaction, can be employed to enhance the reactivity of bromo-substituted nitrobenzoates. Replacing the bromine atom with iodine can increase the compound's reactivity in cross-coupling reactions. A mild and general copper(I)-catalyzed method for converting aryl bromides to aryl iodides has been developed, which utilizes a copper(I) iodide catalyst with a diamine ligand. organic-chemistry.org This method is compatible with various functional groups. organic-chemistry.org The "halogen dance" is another phenomenon involving the base-induced rearrangement of aromatic halides through a series of metal-proton and metal-halogen exchange reactions. researchgate.net

Alterations to the nitro group are also a common synthetic strategy. The reduction of the nitro group to an amine is a key transformation that opens up a vast array of synthetic possibilities. This reduction can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metal hydrides. The resulting amino group can then be used for the formation of amides, sulfonamides, or can be a directing group for further aromatic substitutions. a2bchem.com For trace-level analysis, a derivatization method involving the reduction of the nitro group to an amine followed by LC-MS analysis has been developed. rsc.org This method uses zinc dust and ammonium formate (B1220265) for the reduction. rsc.org

Development of Libraries of this compound Derivatives for Screening Applications

The versatile reactivity of this compound makes it an excellent scaffold for the development of compound libraries for screening applications in drug discovery and materials science. a2bchem.comnih.gov By systematically varying the substituents at the bromo, nitro, and ester positions, a diverse collection of molecules can be generated.

A build/couple/pair (B/C/P) synthetic strategy can facilitate the rapid generation of a library of derivatives. nih.gov For example, the bromine can be replaced through various cross-coupling reactions like the Suzuki or Negishi reactions to introduce different aryl or alkyl groups. nih.govconsensus.app The nitro group can be reduced and then derivatized into a range of amides or ureas. nih.gov The ester can be hydrolyzed and coupled with a library of amines or alcohols. This combinatorial approach allows for the creation of a large number of structurally diverse compounds from a single starting material.

These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities or material properties. For instance, derivatives of similar nitroaromatic compounds have been synthesized and screened for their potential as antimalarial agents. nih.gov The development of such libraries is a crucial step in the early stages of drug discovery and materials development.

Applications of Methyl 2 Bromo 5 Nitrobenzoate in Advanced Organic Synthesis

Role as a Versatile Intermediate in Pharmaceutical Research and Drug Discovery

The strategic placement of reactive sites on the methyl 2-bromo-5-nitrobenzoate molecule allows for its use in the synthesis of a wide range of biologically active compounds. chemimpex.com This makes it an important tool for researchers in the field of medicinal chemistry. chemimpex.com

Precursor for Biologically Active Molecules

This compound is frequently employed as a starting material in the synthesis of novel pharmaceutical agents. chemimpex.com The presence of both a bromo and a nitro group allows for sequential and selective reactions, enabling the construction of intricate molecular architectures. chemimpex.com For instance, the bromine atom can be displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. chemimpex.com This dual reactivity is instrumental in developing new therapeutic agents.

Some examples of its application include its use as an intermediate in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com The ability to introduce various functional groups makes it a key component in the exploration of new drug candidates. chemimpex.com

Synthesis of Nitrogen-Containing Heterocycles Relevant to Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of many drugs. rsc.org this compound serves as a valuable precursor for the synthesis of these important scaffolds. beilstein-journals.org

The synthesis of these heterocycles often involves the transformation of the functional groups on the this compound ring. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic rings. The bromine atom can also be utilized in various coupling reactions to build more complex structures. This approach has been used to create a variety of heterocyclic systems, including those that are prevalent in natural products and pharmaceutical drugs. rsc.org

Integration into Complex Drug Scaffolds (e.g., Lenalidomide (B1683929) impurities and analogues)

This compound and its isomers have been identified as key intermediates and potential impurities in the synthesis of complex drugs like Lenalidomide. amazonaws.comdaicelpharmastandards.com Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. daicelpharmastandards.com

During the synthesis of Lenalidomide, related bromo-nitrobenzoate compounds are used as starting materials. For example, methyl 2-(bromomethyl)-3-nitrobenzoate is a key precursor for the nitro-analogue of Lenalidomide. researchgate.net this compound itself, or its isomers like methyl 2-(bromomethyl)-5-nitrobenzoate, can arise as impurities during the manufacturing process. amazonaws.comdaicelpharmastandards.com The synthesis and characterization of these impurities are crucial for ensuring the quality and safety of the final drug product. daicelpharmastandards.com

Table 1: Examples of Lenalidomide Precursors and Impurities

Compound NameRole in Lenalidomide SynthesisCAS Number
Methyl 2-(bromomethyl)-3-nitrobenzoatePrecursor98475-07-1
Methyl 2-bromomethyl-5-nitrobenzoatePotential Impurity90725-68-1
Methyl 2-bromomethyl-6-nitrobenzoatePotential Impurity61940-21-4
Methyl 2-bromomethyl-4-nitrobenzoatePotential ImpurityNot specified
4-NitrophthalideKey Starting Material ImpurityNot specified

Utilization in Materials Science and Functional Materials Synthesis

Beyond its pharmaceutical applications, this compound is also a valuable compound in the field of materials science. chemimpex.com Its reactive nature allows for its incorporation into various materials to enhance their properties. chemimpex.com

Intermediate for Dyes and Pigments

The chemical structure of this compound makes it a suitable intermediate for the synthesis of dyes and pigments. chemimpex.com The aromatic ring and the nitro group can contribute to the chromophoric system of a dye molecule, which is responsible for its color. The reactive handles on the molecule allow for its integration into larger polymeric structures or for modification to fine-tune the color and other properties of the resulting pigment. chemimpex.com

Precursor for Polymers and Coatings with Enhanced Properties

This compound can be used as a monomer or an intermediate in the synthesis of specialized polymers and coatings. chemimpex.com By incorporating this molecule into a polymer chain, it is possible to introduce specific functionalities that can enhance the material's properties, such as thermal stability, chemical resistance, or optical characteristics. chemimpex.comgoogle.com The bromo and nitro groups offer sites for cross-linking or further polymerization, leading to the creation of materials with tailored performance for various applications. chemimpex.com

Application in Organic Electronic Devices and Optoelectronic Materials

The quest for novel materials with tailored photophysical properties for use in organic electronic and optoelectronic devices is a significant area of modern materials science. chemimpex.com this compound serves as a key precursor in the synthesis of specialized organic molecules, such as dyes and pigments, with potential applications in this field. chemimpex.com

A notable application is in the synthesis of isocoumarin-based D-π-A (Donor-π-Acceptor) systems. These molecules are of interest as polarity-sensitive fluorophores, which can be used as environmental-sensitive probes or in advanced functional materials. unimi.it Researchers have utilized this compound as a starting material to create these complex fluorescent dyes. The synthesis involves a palladium-catalyzed Sonogashira coupling with an appropriate alkyne, followed by a silver-catalyzed cyclization to form the isocoumarin (B1212949) core. unimi.it For instance, the reaction with 4-ethynyl-N,N-dimethylaniline produces a D-π-A isocoumarin where the nitro group from the original benzoate (B1203000) acts as the electron-withdrawing group. unimi.it

Table 1: Synthesis of a D-π-A Isocoumarin Derivative

Reactant 1 Reactant 2 Key Reaction Steps Product Application Reference

The photophysical properties of these resulting isocoumarins demonstrate their potential utility in optoelectronic applications, highlighting the role of this compound as a crucial building block for high-performance organic materials. unimi.it

Enabling Reagent for Novel Chemical Reactions and Methodologies

This compound is a versatile compound that enables the exploration of new chemical reactions and synthetic strategies. chemimpex.comevitachem.com Its distinct reactivity allows it to serve as an important intermediate in the development of novel compounds and the study of reaction mechanisms. chemimpex.comsmolecule.com

The presence of both a bromine atom and a powerful electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, providing a platform to study these reaction mechanisms. The compound's ability to undergo various transformations makes it a valuable tool for researchers aiming to understand and develop new synthetic methodologies. evitachem.comsmolecule.com

A prime example is its use in developing new synthetic routes to functionalized heterocycles. unimi.it The synthesis of isocoumarins from this compound via a Sonogashira coupling followed by an intramolecular cyclization is a testament to its utility in pioneering multi-step reaction cascades. unimi.it Such sequences allow for the investigation of reaction conditions and mechanisms, including the catalytic cycles of the palladium and silver catalysts involved. unimi.it The reactivity of the compound facilitates the exploration of transformations like substitution and coupling reactions, which are fundamental to modern organic synthesis.

Derivatives of this compound play a role in the development and validation of new catalytic systems. In a notable study on enantioselective hydrogenative aldol (B89426) couplings, a 2-bromo-5-nitrobenzoate derivative of an aldol product was synthesized to determine its absolute stereochemistry. nih.gov This was achieved through single-crystal X-ray diffraction analysis, a critical step in validating the effectiveness and selectivity of the newly designed TADDOL-like phosphonite ligands used in the rhodium-catalyzed reaction. nih.gov

Furthermore, the structural framework of bromo-nitro-aromatic compounds is relevant to the synthesis of ligands for transition metal catalysis. Related bidentate chelating ligands have been shown to accelerate the rate of copper(I)-catalyzed reactions by forming more soluble and reactive copper-ligand complexes. google.com This demonstrates the potential for derivatives of this compound to be modified into complex ligands that can enhance the efficacy of catalytic processes.

Table 2: Applications of Derivatives in Catalysis

Application Area Role of Derivative Example Reference
Catalyst Validation Formation of a crystalline derivative for X-ray analysis Determining absolute stereochemistry of an aldol adduct by forming its 2-bromo-5-nitrobenzoate ester. nih.gov

| Ligand Development | Precursor to chelating ligands | Related structures used to create bidentate ligands for accelerating copper(I)-catalyzed reactions. | google.com |

Application in Agrochemical Synthesis and Related Fields

This compound is recognized as a useful intermediate in the synthesis of new agrochemicals. chemimpex.comsmolecule.com Its functional groups allow for its incorporation into more complex molecules with potential biological activity.

A significant application lies in its use as a precursor for insecticidal compounds. For example, derivatives of 5-bromobenzoic acid are key intermediates in the preparation of 2-amino-5-cyanobenzoic acids. google.com These, in turn, are utilized to synthesize cyanoanthranilic diamides, a class of potent insecticides. google.com The synthesis of 6-nitro-4-substituted quinazoline (B50416) derivatives, another class of compounds with known applications in the agrochemical field, also employs 2-halo-5-nitrobenzoates as starting materials. google.com These examples underscore the value of this compound as a foundational molecule for the development of new crop protection agents.

Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular structures and energies. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model molecules with high accuracy. eurjchem.comresearchid.coresearchgate.net For methyl 2-bromo-5-nitrobenzoate, these calculations elucidate its electronic characteristics, preferred spatial arrangements, and thermodynamic properties. DFT, particularly with hybrid functionals like B3LYP, is frequently used to balance computational cost and accuracy for molecules of this size, often with basis sets like 6-311++G(d,p) to ensure reliable results. researchgate.netnih.govsemanticscholar.org

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.govbohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the bromine atom, while the LUMO is anticipated to be centered on the electron-deficient nitro group (NO₂) and the carbonyl group of the ester. This distribution is characteristic of nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The charge transfer that occurs from the HOMO to the LUMO upon electronic excitation is a key aspect of its reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Orbital Predicted Location of Highest Electron Density Role in Reactivity
HOMO Benzene Ring, Bromine AtomSite of electron donation (nucleophilic character)
LUMO Nitro Group (NO₂), Carbonyl GroupSite of electron acceptance (electrophilic character)
Energy Gap Expected to be relatively smallIndicates high reactivity, particularly towards nucleophiles

Charge Distribution and Electrostatic Potential Maps (MESP)

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.nettandfonline.com These maps are invaluable for predicting how a molecule will interact with other reagents, particularly in non-covalent interactions and the initial stages of a chemical reaction. researchgate.nettandfonline.com

In this compound, the MESP is expected to show highly negative potential (typically colored red) around the oxygen atoms of the nitro and ester groups, indicating these are the most electron-rich sites and are prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be concentrated around the hydrogen atoms and, significantly, on the carbon atom of the aromatic ring bonded to the bromine. The strong electron-withdrawing effects of the nitro group and, to a lesser extent, the bromo and ester groups, create a highly electrophilic aromatic system. This makes the ring susceptible to nucleophilic aromatic substitution. upertis.ac.id

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, key conformational flexibility exists in the rotation around the C-C bond connecting the ester group to the ring and the C-N bond of the nitro group.

DFT calculations can be used to map the potential energy surface for these rotations. uva.nl It is generally expected that the most stable conformer will have the ester and nitro groups lying as flat as possible with the benzene ring to maximize π-conjugation, though steric hindrance between the ortho-bromo and ester groups can cause some twisting. Computational studies on similar substituted aromatics, such as 2-bromo-3-nitroacetophenone, have determined the most stable geometries and the energy barriers between different conformations. researchgate.net Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it can interact with other molecules or biological targets.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, from reactants to products. uomustansiriyah.edu.iquomustansiriyah.edu.iq This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy of the reaction.

Computational Insights into Nucleophilic Substitution Mechanisms

This compound is primed for nucleophilic aromatic substitution (SₙAr), a reaction class where a nucleophile replaces a leaving group on an aromatic ring. The presence of the strongly electron-withdrawing nitro group in the para position relative to the bromine leaving group is critical for activating the ring toward nucleophilic attack. researchgate.net

Computational modeling of the SₙAr mechanism for this compound would typically show a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the bromine atom. This is generally the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net This complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

DFT calculations can model the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products, providing a complete energy profile of the reaction. uva.nl This allows for a quantitative understanding of the reaction kinetics.

Theoretical Understanding of Regioselectivity and Stereoselectivity in Synthetic Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, nucleophilic attack is highly favored at the C2 position (the carbon attached to the bromine). Computational methods can quantify this preference.

According to the general mechanism of nucleophilic substitution in nitroarenes, the addition of nucleophiles occurs most rapidly at positions ortho or para to the nitro group. researchgate.net In this molecule, the bromine atom is at the ortho position. Theoretical tools like the analysis of Fukui functions or electrophilic Parr functions (Pₖ⁺), derived from DFT, can be used to identify the most electrophilic sites in the molecule. researchgate.net These calculations would confirm that the C2 carbon is the most susceptible to nucleophilic attack due to the powerful electron-withdrawing influence of the adjacent nitro group (at C5) and the ester group (at C1). This directed effect ensures high regioselectivity in SₙAr reactions.

Stereoselectivity is not a primary concern for SₙAr reactions on a planar aromatic ring unless chiral centers are present in the nucleophile or are formed in subsequent steps.

Intermolecular Interactions and Crystal Packing Predictions

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. For this compound, the key interactions expected to govern its crystal packing are hydrogen bonds, halogen bonds, and other van der Waals forces. Computational methods are invaluable for predicting and analyzing these interactions.

Halogen Bonding Interactions

A significant feature of this compound is the presence of a bromine atom attached to the aromatic ring. This allows for the formation of halogen bonds, which are highly directional noncovalent interactions between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. frontiersin.orgu-strasbg.fr The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. frontiersin.org

The electron-withdrawing nature of the nitro and ester groups on the benzoate (B1203000) ring is expected to enhance the positive character of the σ-hole on the bromine atom in this compound, making it a potent halogen bond donor. acs.org Potential halogen bond acceptors in the crystal lattice would be the oxygen atoms of the nitro group from a neighboring molecule (forming Br···O interactions). These interactions are highly directional and, along with hydrogen bonds, would be crucial in determining the specific packing motif of the molecules in the crystal. While direct experimental data for this specific compound is unavailable, studies on other brominated organic molecules confirm the importance of Br···O and other halogen bonds in crystal engineering. iucr.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgnih.gov It partitions the crystal space into regions where the electron density of a promolecule dominates over the procrystal, creating a unique surface for each molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

Table 1: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Compound *

Contact TypeContribution (%)
H···H27.2
O···H / H···O45.1 (total)
C···H / H···C13.9 (total)
Br···H / H···Br11.7 (total)
Other (C···C, Br···C, etc.)Remainder

*Data is for methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate and serves as an illustrative example. iucr.orgnih.govresearchgate.net

For this compound, a similar analysis would be expected to show significant contributions from O···H, H···H, C···H, and Br···O/Br···H contacts, confirming the presence of the hydrogen and halogen bonds discussed previously. Red spots on the d_norm mapped surface would indicate close contacts (strong interactions), while blue regions would represent weaker or longer-range contacts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), is widely employed to predict spectroscopic properties like vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. biointerfaceresearch.comresearchgate.net These theoretical calculations provide valuable insights into the molecular structure and vibrational modes. Comparing these predicted spectra with experimental data allows for accurate assignment of spectral bands and validation of the computational model.

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would yield an optimized molecular geometry and a set of theoretical vibrational frequencies. biointerfaceresearch.com Experimental IR spectra of related nitrobenzoates show characteristic peaks for:

C=O stretching of the ester group.

Asymmetric and symmetric stretching of the NO₂ group.

C-Br stretching.

Aromatic C=C and C-H vibrations. bartleby.com

A study on methyl 3-nitrobenzoate combined experimental IR spectroscopy with DFT calculations to analyze its conformational isomers and vibrational properties. researchgate.net Such a comparative approach for this compound would allow for a detailed understanding of how the specific substitution pattern influences its vibrational spectrum.

Table 2: Typical Experimental vs. Theoretical Vibrational Frequencies for Related Nitroaromatic Compounds

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical DFT Calculated Range (cm⁻¹)
Aromatic C-H Stretch3100-30003150-3050
Carbonyl (C=O) Stretch1750-17201780-1750
Aromatic C=C Stretch1600-14501620-1470
Asymmetric NO₂ Stretch1550-15201580-1550
Symmetric NO₂ Stretch1350-13301370-1350

*Note: These are generalized ranges from studies on various nitrobenzoates. bartleby.comscribd.com Calculated frequencies are often scaled to better match experimental values.

Molecular Docking Studies for Potential Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). bohrium.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Nitroaromatic compounds are known to exhibit a range of biological activities, and their interactions with enzymes are often studied via docking. bohrium.com For this compound, docking studies could explore its potential to inhibit various enzymes. For instance, studies on other nitrobenzoate derivatives have investigated their potential as inhibitors of enzymes like cholinesterases (implicated in Alzheimer's disease) or glutathione (B108866) reductase (a target in anticancer and antimalarial research). bohrium.comukm.my

In a typical docking simulation, the ligand (this compound) would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often reported as a docking score or binding free energy (ΔG).

Table 3: Illustrative Molecular Docking Results for Nitroaromatic Compounds Against Biological Targets

Compound ClassTarget ProteinKey Interacting Residues (Example)Binding Energy (kcal/mol) (Example)
Nitrobenzoate DerivativesAcetylcholinesterase (AChE)Tyr124, Tyr337, Trp286-5 to -9
Nitrobenzamide DerivativesInducible Nitric Oxide Synthase (iNOS)--
DinitrobenzenesGlutathione Reductase (GR)Essential amino acids in active site-

*This table provides example data from studies on various nitroaromatic compounds to illustrate the type of information obtained from molecular docking. bohrium.comukm.my

A docking study of this compound would likely reveal key interactions such as hydrogen bonds between the ester or nitro oxygens and amino acid residues in the receptor's active site. The bromine atom could also participate in halogen bonding with protein backbone atoms or residues, further stabilizing the complex. These computational predictions provide a strong foundation for guiding future experimental work in drug development.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 5 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the structure of organic molecules in solution. researchgate.netuobasrah.edu.iq While basic 1D NMR provides primary evidence, advanced 1D and 2D techniques are required for a comprehensive structural assignment, resolving ambiguities that arise from complex substitution patterns. numberanalytics.comresearchgate.net

The substitution pattern of methyl 2-bromo-5-nitrobenzoate profoundly influences the chemical shifts of its aromatic protons and carbons. The electron-withdrawing nature of the nitro (NO₂) and methyl ester (COOCH₃) groups, combined with the inductive and anisotropic effects of the bromine (Br) atom, results in a distinct spectral signature.

In the ¹H-NMR spectrum, three protons are observed in the aromatic region. The proton ortho to the nitro group (H-4) is expected to be the most deshielded, appearing at the lowest field. The proton between the bromine and nitro groups (H-6) would also be significantly downfield. The proton ortho to the bromine atom (H-3) would be comparatively upfield. The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm. rsc.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the ester group appears significantly downfield (around 165 ppm). rsc.org The carbon atoms directly bonded to the electronegative nitro group (C-5) and bromine (C-2) are also shifted downfield, though the effect of bromine is less pronounced than that of the nitro group. The remaining aromatic carbon signals can be assigned based on their substitution and expected electronic environment. pdx.edu

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
-COOCH₃~3.9 (s, 3H)~53Typical range for methyl ester protons. rsc.org
C=O-~165Characteristic for an ester carbonyl carbon. rsc.org
C1-~132Quaternary carbon attached to the ester group.
C2-~120Quaternary carbon attached to bromine; deshielded.
C3~7.8 (d)~133Influenced by ortho-bromine.
C4~8.4 (dd)~125Deshielded by para-nitro and meta-bromo groups.
C5-~148Quaternary carbon attached to the nitro group; strongly deshielded. rsc.org
C6~8.2 (d)~130Deshielded by ortho-nitro and meta-bromo groups.

Note: Predicted values are estimates. Actual values can vary with solvent and concentration.

Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy) : This homonuclear experiment establishes proton-proton coupling relationships. numberanalytics.com For this compound, a COSY spectrum would show a cross-peak between the protons at C-3 and C-4, and another between H-4 and H-6, confirming their adjacency and establishing the spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. princeton.eduemerypharma.com An HSQC spectrum would definitively link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C-3, C-4, C-6) and the methyl ester protons to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying long-range (2-4 bond) correlations between protons and carbons, which helps piece together the molecular framework. emerypharma.comresearchgate.net Key expected correlations for this compound include:

The methyl ester protons showing a correlation to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

The H-6 proton correlating to the C-2 (bromo-substituted) and C-4 carbons.

The H-4 proton correlating to the C-2 and C-6 carbons.

The H-3 proton correlating to the C-1 and C-5 (nitro-substituted) carbons. These correlations are vital to unambiguously confirm the 1, 2, 5-substitution pattern on the benzene (B151609) ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are in close proximity, providing information about the molecule's conformation. researchgate.netdiva-portal.org A NOESY spectrum could reveal a correlation between the methyl ester protons and the H-6 proton, confirming their spatial closeness, which is expected in a likely conformation.

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can analyze the compound in its crystalline form. Many organic compounds can exist in different crystalline forms, known as polymorphs, which can have different physical properties. americanpharmaceuticalreview.com ssNMR is a powerful tool for identifying and characterizing these polymorphs. acs.org Differences in the crystal packing and intermolecular interactions in different polymorphs lead to distinct chemical environments for the nuclei. acs.org Consequently, the ssNMR spectra of different polymorphs will exhibit different chemical shifts and line shapes, allowing for their differentiation and characterization. Although specific ssNMR studies on this compound are not widely reported, the technique remains a critical method for investigating potential polymorphism in this and related compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information on the functional groups present in a molecule and the nature of its chemical bonds. up.ac.zaksu.edu.sa These two methods are complementary, as a vibration may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR active) or polarizability (Raman active). up.ac.zalibretexts.org

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. libretexts.org

Nitro Group (NO₂) Vibrations : Aromatic nitro compounds display two strong, characteristic stretching bands. The asymmetric stretch (νas) typically appears in the 1570–1485 cm⁻¹ region, while the symmetric stretch (νs) is found between 1370–1320 cm⁻¹. For this compound, these bands are expected to be prominent in the IR spectrum.

Ester Group (COOCH₃) Vibrations : The most intense and easily identifiable band for the ester group is the carbonyl (C=O) stretch, which occurs in the range of 1760–1690 cm⁻¹. libretexts.orglibretexts.org The exact position is influenced by conjugation with the aromatic ring. Additionally, two C-O stretching vibrations are expected, one for the C-O-C bond and another for the O-CH₃ bond, typically appearing between 1300 and 1000 cm⁻¹.

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene ring usually appear in the 1600–1450 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often diagnostic of the substitution pattern, occur in the 900–650 cm⁻¹ region.

C-Br Vibration : The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the bromine atom.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Spectroscopic Activity
Nitro (NO₂)Asymmetric Stretch1570 - 1500Strong in IR
Nitro (NO₂)Symmetric Stretch1370 - 1320Strong in IR
Ester (C=O)Stretch1740 - 1720Strong in IR
Ester (C-O)Stretch1300 - 1100IR
Aromatic (C-H)Stretch3100 - 3000IR, Raman
Aromatic (C=C)Ring Stretch1600 - 1450IR, Raman
Bromo (C-Br)Stretch600 - 500IR, Raman

Vibrational spectroscopy is highly sensitive to the molecular environment and can detect intermolecular interactions such as hydrogen bonding and dipole-dipole forces. americanpharmaceuticalreview.comup.ac.za While this compound lacks strong hydrogen bond donors, weak intermolecular C-H···O hydrogen bonds involving the nitro or carbonyl oxygen atoms can occur in the solid state. Such interactions would cause a shift in the vibrational frequencies of the involved groups. For instance, the C=O stretching frequency may shift to a lower wavenumber (a red shift) and the band may broaden if the carbonyl oxygen acts as a hydrogen bond acceptor. mdpi.com Similarly, shifts in the nitro group's stretching frequencies can indicate its participation in intermolecular contacts. Analysis of these subtle spectral shifts in the solid-state IR and Raman spectra can thus provide valuable information about the crystal packing and intermolecular forces at play. up.ac.zadiva-portal.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI-MS), the molecule undergoes fragmentation, providing a unique fingerprint. The fragmentation pathway can be predicted based on the stability of the resulting ions. The initial event is the formation of the molecular ion, [M]•+, which for this compound (C₈H₆BrNO₄) has a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Key fragmentation steps for aromatic nitro compounds and esters include:

Loss of the methoxy group (-OCH₃): A primary fragmentation involves the cleavage of the ester group, leading to the formation of a [M - OCH₃]⁺ ion. This acylium ion is resonance-stabilized.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro group, forming a [M - NO₂]⁺ ion.

Loss of bromine radical (-Br): The C-Br bond can break, leading to a [M - Br]⁺ ion.

Decarbonylation: The [M - OCH₃]⁺ fragment can further lose a molecule of carbon monoxide (CO).

For this compound, a likely fragmentation pathway would show prominent peaks corresponding to the loss of the methoxy group (m/z 229/231) and subsequent loss of the nitro group. The analysis of these fragments helps confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of an ion, a crucial step in structure confirmation. For this compound, the theoretical monoisotopic mass is 258.94803 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula C₈H₆BrNO₄. This technique is invaluable for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas. Predicted exact masses for various adducts that could be observed in soft-ionization techniques like electrospray ionization (ESI) are also critical for identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts Data derived from computational predictions. uni.lu

Adduct TypeFormulaCalculated m/z
[M+H]⁺C₈H₇BrNO₄⁺259.95531
[M+Na]⁺C₈H₆BrNNaO₄⁺281.93725
[M+NH₄]⁺C₈H₁₀BrN₂O₄⁺276.98185
[M-H]⁻C₈H₅BrNO₄⁻257.94075

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate, identify, and quantify this compound and any impurities present in a sample. resolvemass.ca The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analytes.

GC-MS Analysis: this compound is sufficiently volatile and thermally stable for GC-MS analysis. This technique is particularly effective for identifying process-related impurities that may arise during synthesis, such as starting materials, by-products, or isomeric impurities. amazonaws.com For instance, in the synthesis of related pharmaceuticals, positional isomers like Methyl 2-bromomethyl-3-nitrobenzoate or Methyl 2-bromomethyl-6-nitrobenzoate have been identified as potential impurities using GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity. amazonaws.com

LC-MS Analysis: LC-MS is highly versatile and can analyze a wide range of compounds, including those that are not suitable for GC. resolvemass.ca It is commonly used for purity assessment of final products and for monitoring reaction progress. sci-hub.se Using a reversed-phase column, a gradient elution can separate this compound from more polar or less polar impurities. The mass spectrometer then provides mass data for each separated component, allowing for their identification. High-resolution LC-MS (LC-HRMS) combines the excellent separation of LC with the precise mass measurement of HRMS, making it the gold standard for impurity profiling. semanticscholar.orglcms.cz

Table 2: Potential Impurities in this compound Synthesis Detectable by GC-MS/LC-MS This table presents a hypothetical impurity profile based on common synthetic routes and related compounds. amazonaws.com

Impurity NamePotential OriginMolecular Formula
2-Bromo-5-nitrobenzoic acidIncomplete esterificationC₇H₄BrNO₄
Methyl 2-bromo-3-nitrobenzoate (B8383632)Isomeric impurity from nitrationC₈H₆BrNO₄
Methyl 5-bromo-2-nitrobenzoateIsomeric impurity from nitrationC₈H₆BrNO₄
2,4-Dibromo-5-nitrobenzoic acid methyl esterOver-bromination by-productC₈H₅Br₂NO₄
5-Nitrobenzoic acid methyl esterIncomplete brominationC₈H₇NO₄

X-ray Crystallography for Single Crystal Structure Determination

While the specific crystal structure of this compound is not publicly available in crystallographic databases, its structural characteristics can be inferred from derivatives and closely related compounds that have been analyzed via single-crystal X-ray diffraction. figshare.comnih.gov This technique provides definitive proof of structure by mapping the precise positions of atoms in a crystal lattice, yielding detailed information on molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.gov

X-ray crystallography would reveal the three-dimensional arrangement of this compound. Based on analogous structures, the benzene ring is expected to be largely planar. iucr.orgiucr.org The substituents—bromo, nitro, and methyl carboxylate groups—will cause minor distortions from ideal hexagonal geometry due to steric and electronic effects.

Key expected geometric features include:

Planarity: The nitro group and the carboxylate group are often slightly twisted out of the plane of the benzene ring. For example, in a related nitrobenzoate structure, the dihedral angles between the benzene ring and the nitro and methyl ester groups were found to be 17.5(2)° and 14.4(3)°, respectively. iucr.org

Bond Lengths and Angles: The C-Br, C-N, and C-C bond lengths within the aromatic ring would be consistent with those of other substituted nitrobenzenes. The internal angles of the benzene ring would deviate from 120° at the points of substitution. The geometry of the ester group (C-O and C=O bond lengths) would be standard.

Table 3: Representative Crystallographic Parameters for a Nitrobenzoate Derivative Data based on a published structure of a related compound, Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, to illustrate typical values. iucr.org

ParameterDescriptionTypical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Unit cell length~14.0
b (Å)Unit cell length~7.5
c (Å)Unit cell length~15.0
β (°)Unit cell angle~100-110
ZMolecules per unit cell4
Dihedral Angle (Ring-NO₂)Twist of nitro group~15-20°
Dihedral Angle (Ring-Ester)Twist of ester group~10-15°

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by non-covalent intermolecular interactions. ucl.ac.uk For this compound, the following interactions are expected to play a significant role in its supramolecular assembly:

π–π Stacking: The electron-deficient nitro-substituted aromatic rings are likely to engage in π–π stacking interactions with neighboring rings. In related structures, face-to-face π-stacking interactions have been observed with centroid-to-centroid distances of approximately 3.6 to 4.1 Å. iucr.orgiucr.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro or carbonyl groups on adjacent molecules.

During crystallization, molecules can sometimes adopt multiple orientations or conformations within the crystal lattice, a phenomenon known as disorder. researchgate.net For this compound, disorder could potentially arise from the rotation of the nitro group or the methyl ester group, leading to two slightly different, coexisting orientations that are averaged in the final electron density map. In some cases, the entire molecule might be disordered, particularly if there is a close steric and electronic match between the bromo and nitro substituents that could allow for pseudo-inversion. researchgate.net

Twinning is another crystallographic phenomenon where two or more separate crystal domains are intergrown in a specific, symmetrical manner. nih.gov It can complicate structure determination and refinement. While there is no specific report of disorder or twinning for this compound, these are common challenges in the crystallographic analysis of complex organic molecules and must be carefully investigated during data collection and structure refinement. nih.goviucr.org The refinement of a twinned or disordered structure requires specialized models to accurately represent the crystal's true nature. researchgate.net

Environmental and Green Chemistry Perspectives of Methyl 2 Bromo 5 Nitrobenzoate

Environmental Fate and Degradation Studies of Nitroaromatic Compounds

Nitroaromatic compounds are generally considered recalcitrant to environmental degradation. asm.orgnih.gov Their persistence is largely attributed to the strong electron-withdrawing nature of the nitro group, which, combined with the stability of the benzene (B151609) ring, makes them resistant to oxidative breakdown. asm.orgnih.gov Many nitroaromatic compounds are registered as priority pollutants due to their potential toxicity and persistence in soil and groundwater. asm.orgnih.gov

Despite their recalcitrance, various microorganisms, including bacteria, fungi, and algae, have evolved pathways to degrade nitroaromatic compounds, often utilizing them as sources of carbon and nitrogen. asm.orgnih.govmdpi.com Biodegradation can proceed under both aerobic and anaerobic conditions, employing distinct enzymatic strategies. mdpi.com

Under aerobic conditions, microorganisms often utilize oxygenase enzymes to initiate degradation. Monooxygenases and dioxygenases can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. mdpi.comnih.gov

Under anaerobic conditions, the primary route of transformation involves the reduction of the nitro group. mdpi.com Nitroreductases catalyze the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). mdpi.comnih.gov While this process detoxifies the nitro group, the resulting aromatic amines can sometimes be carcinogenic and require further degradation. asm.org

Several microbial degradation pathways for nitroaromatic compounds have been documented:

Oxidative Pathways: Dioxygenase enzymes initiate the process by adding two hydroxyl groups to the aromatic ring, which can lead to the removal of the nitro group as nitrite. nih.govmagtech.com.cn

Reductive Pathways: The most common initial step is the reduction of the nitro group to an amino group. nih.govmdpi.com For some compounds like nitrobenzene, the hydroxylamino intermediate can undergo an enzyme-catalyzed rearrangement to a hydroxylated compound, which is then susceptible to ring fission. nih.gov

Hydride Addition: In some dinitro and trinitro compounds, bacteria can add a hydride ion to form a hydride-Meisenheimer complex, which then eliminates a nitrite ion. nih.gov

Interactive Table: Key Microbial Degradation Pathways for Nitroaromatic Compounds

Pathway Type Key Enzymes Mechanism Conditions Initial Products References
Oxidative Monooxygenases, Dioxygenases Hydroxylation of the aromatic ring, leading to nitro group elimination. Aerobic Catechols, Nitrite (NO₂⁻) mdpi.comnih.gov
Reductive Nitroreductases Stepwise reduction of the nitro group to an amino group. Anaerobic/Aerobic Aromatic amines, Hydroxylamines mdpi.comnih.gov
Hydride Attack (Not specified) Addition of a hydride ion to the aromatic ring, followed by nitrite elimination. Aerobic Aromatic compound with one less nitro group, Nitrite (NO₂⁻) nih.gov

Photodegradation in the environment can occur through two primary mechanisms: direct photolysis, where the compound itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances that produce reactive species.

Direct photolysis of nitroaromatic compounds is often a slow process. csbsju.edu However, the presence of nitro groups allows for the absorption of UV radiation, which can initiate degradation. vu.edu.au A common photochemical reaction for nitroaromatics is the nitro-nitrite rearrangement, which can lead to the formation of hydroxylated products. acs.orgnih.gov

Indirect photodegradation is often more significant. In aqueous environments, the UV irradiation of naturally occurring substances like nitrates or dissolved organic matter can produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). vu.edu.aunih.gov These radicals are powerful oxidizing agents that can attack the aromatic ring, leading to its degradation. csbsju.edu The UV/H₂O₂ process is a well-studied advanced oxidation process that utilizes the photolysis of hydrogen peroxide to generate hydroxyl radicals for the efficient degradation of nitroaromatic compounds. csbsju.edunih.gov

Interactive Table: Research Findings on Photodegradation of Nitroaromatic Compounds

Compound Conditions Key Findings Observed Intermediates References
Nitrobenzene UV/H₂O₂ Degradation follows first-order kinetics. Nitrophenols, Nitrohydroquinone, Catechol, Benzoquinone nih.gov
1-Nitropyrene Various organic solvents Photodegradation yield is solvent-dependent. 1-Hydroxypyrene, Hydroxynitropyrenes, Pyrenediones acs.orgnih.gov
1,3-Dinitrobenzene (1,3-DNB) Water Photolytic half-life of 23 days. Not specified cdc.gov
Various Nitroaromatics UV/H₂O₂ Faster degradation rates achieved compared to direct photolysis. Formic acid, Oxalic acid, Nitrate (B79036) ions csbsju.edu

The structure of a nitroaromatic molecule, including the number and position of nitro groups and the presence of other substituents, significantly influences its environmental persistence. nih.gov

Nitro Groups: An increasing number of nitro groups generally makes the aromatic ring more electron-deficient. This enhances its susceptibility to nucleophilic and reductive attack but increases its resistance to electrophilic attack by oxidative enzymes like dioxygenases. mdpi.com

Electron-Withdrawing Groups: Substituents like halogens (e.g., bromine, chlorine) are electron-withdrawing. Their presence, in addition to the nitro group, further deactivates the ring towards electrophilic substitution, potentially increasing persistence against certain oxidative microbial pathways. oup.comepa.gov Conversely, these groups make the compound a better electron acceptor, which can accelerate abiotic reduction rates. oup.com

Electron-Donating Groups: Substituents like methyl (-CH₃) or amino (-NH₂) groups can donate electron density to the aromatic ring, potentially making it more susceptible to oxidative attack.

Interactive Table: Influence of Substituents on Nitroaromatic Compound Reactivity

Substituent Type Effect on Aromatic Ring Impact on Degradation Example References
Nitro (-NO₂) Strongly electron-withdrawing Increases resistance to oxidative degradation; enhances susceptibility to reduction. Dinitrobenzene vs. Nitrobenzene mdpi.com
Halogen (-Br, -Cl) Electron-withdrawing Increases reactivity towards abiotic reduction with Fe(II) complexes. Chloro- and Acetyl-substituted nitrobenzenes oup.com
Methyl (-CH₃) Electron-donating (weakly) May increase susceptibility to oxidative attack. Nitrotoluenes mdpi.com
Amino (-NH₂) Strongly electron-donating Can be formed from nitro group reduction, altering subsequent degradation pathways. Aminobenzoate from Nitrobenzoate nih.govmdpi.com

Development of Greener Synthetic Routes for Methyl 2-bromo-5-nitrobenzoate and Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a compound like this compound, whose synthesis traditionally involves hazardous reagents like bromine and strong acids, developing greener alternatives is a key research goal. researchgate.netsci-hub.se

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to pollution and pose health risks. Solvent-free, or solid-state, reactions offer a significant advantage by minimizing waste and often leading to higher efficiency and easier product purification.

While specific solvent-free methods for this compound are not widely published, research on related reactions demonstrates the feasibility of this approach. For example, the synthesis of benzodiazepines and benzoxazoles has been successfully achieved under solvent-free conditions, sometimes aided by microwave irradiation or the use of reusable catalysts. rsc.orgconicet.gov.ar The condensation of o-phenylenediamine (B120857) with ketones to form benzodiazepines has been effectively catalyzed by a solid heteropolyacid without any solvent. conicet.gov.ar Similarly, Brønsted acidic ionic liquid gels have been used as recyclable catalysts for benzoxazole (B165842) synthesis in solvent-free systems. rsc.org These examples suggest that key steps in the synthesis of this compound derivatives, such as condensation or cyclization reactions, could potentially be adapted to solvent-free conditions.

Catalysts are fundamental to chemical synthesis, but their separation from the reaction mixture can be difficult and generate waste. The development of heterogeneous or easily recyclable homogeneous catalysts is a cornerstone of green synthesis.

For the esterification step in the synthesis of this compound (reacting the carboxylic acid with methanol), traditional liquid acid catalysts like sulfuric acid can be replaced with solid acid catalysts. mdpi.com Zirconium- or titanium-based solid acids, for instance, have been shown to be effective and reusable catalysts for the synthesis of various methyl benzoate (B1203000) compounds. mdpi.com These solid catalysts are easily separated from the reaction mixture by filtration and can be used in multiple reaction cycles with minimal loss of activity, thereby reducing waste and cost. conicet.gov.armdpi.com

In nitration reactions, which are also key to the synthesis, traditional mixed nitric and sulfuric acids can be replaced with greener alternatives. For example, novel Brønsted acidic ionic liquids have been used to catalyze the nitration of aromatics using NO₂/air, avoiding the need for volatile organic solvents and allowing the catalyst to be reused multiple times. researchgate.net Furthermore, patents describe synthetic processes for related compounds where solvents like toluene (B28343) are recovered and reused, minimizing waste. google.com

Interactive Table: Examples of Green Catalysts in Relevant Syntheses

Catalyst Type Reaction Advantages Example Application References
Solid Heteropolyacid (Wells-Dawson type) Condensation Solvent-free conditions, reusable, high yield. Synthesis of 1,5-benzodiazepines. conicet.gov.ar
Titanium Zirconium Solid Acid Esterification Reusable, avoids liquid acid waste, high activity. Synthesis of various methyl benzoates. mdpi.com
Brønsted Acidic Ionic Liquid Nitration Reusable, avoids volatile chlorinated solvents. Nitration of toluene. researchgate.net
Hf-BTC (Metal-Organic Framework) Condensation Reusable, solvent-free, microwave-assisted. Synthesis of 2-phenyl benzoxazole. rsc.org

Atom Economy and E-Factor Analysis of this compound Synthesis

The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, is typically achieved through a multi-step process. chemimpex.com A common and logical synthetic pathway involves two key transformations: the nitration of 2-bromobenzoic acid followed by the esterification of the resulting 2-bromo-5-nitrobenzoic acid. The environmental impact of this synthesis can be evaluated using green chemistry metrics such as atom economy and the Environmental Factor (E-Factor).

A prevalent route for the synthesis begins with the nitration of 2-bromobenzoic acid. This electrophilic aromatic substitution is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com The subsequent step is the esterification of the intermediate, 2-bromo-5-nitrobenzoic acid, to yield the final product, this compound. A documented method for this esterification involves the reaction of 2-bromo-5-nitrobenzoic acid with methyl iodide in the presence of a base like potassium carbonate and a solvent such as N,N-dimethylformamide (DMF). sn-tin.com

Atom Economy Calculation

Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms incorporated into the desired product. savemyexams.com It is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the two-step synthesis of this compound, the atom economy of each step is analyzed below.

Step 1: Nitration of 2-bromobenzoic acid

The balanced chemical equation for the nitration of 2-bromobenzoic acid is:

C₇H₅BrO₂ + HNO₃ → C₇H₄BrNO₄ + H₂O

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Bromobenzoic acidC₇H₅BrO₂201.02
Nitric acidHNO₃63.01
Desired Product:
2-Bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.01
By-product:
WaterH₂O18.02

Atom Economy for Step 1:

(246.01 g/mol / (201.02 g/mol + 63.01 g/mol )) x 100 = 93.18%

Step 2: Esterification of 2-bromo-5-nitrobenzoic acid

The balanced chemical equation for the esterification using methyl iodide is:

C₇H₄BrNO₄ + CH₃I + K₂CO₃ → C₈H₆BrNO₄ + KI + KHCO₃

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.01
Methyl iodideCH₃I141.94
Potassium carbonateK₂CO₃138.21
Desired Product:
This compoundC₈H₆BrNO₄260.04
By-products:
Potassium iodideKI166.00
Potassium bicarbonateKHCO₃100.12

Atom Economy for Step 2:

(260.04 g/mol / (246.01 g/mol + 141.94 g/mol + 138.21 g/mol )) = 50.38%

E-Factor Analysis

The E-Factor provides a more holistic view of the environmental impact by considering the total amount of waste generated per kilogram of product. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes by-products, unreacted starting materials, solvents, and purification media. A lower E-Factor signifies a more environmentally friendly process.

For the synthesis of this compound, a precise E-Factor is difficult to calculate without detailed process data. However, an estimation can be made based on typical laboratory and industrial practices.

Waste StreamDescriptionEstimated Contribution to E-Factor
By-products Water from nitration; potassium iodide and potassium bicarbonate from esterification.High
Solvents Sulfuric acid (used in excess as a catalyst and solvent in nitration); DMF, ethyl acetate (B1210297), and water for reaction and extraction in the esterification step. sn-tin.comVery High
Purification Waste Column chromatography materials (e.g., silica (B1680970) gel) and additional solvents for purification. sn-tin.comModerate to High
Unreacted Reagents Incomplete reaction conversion leads to waste of starting materials.Moderate

The extensive use of solvents, particularly in the esterification and purification stages, significantly increases the E-Factor. For instance, one documented procedure uses large volumes of DMF, ethyl acetate, and water for extraction and purification. sn-tin.com In the synthesis of aromatic nitro compounds, E-factors can be substantial, often well above 25, largely due to solvent usage. researchgate.net Given the nature of the reactions and purification methods involved, the E-Factor for the synthesis of this compound is expected to be high, indicating a significant generation of waste relative to the amount of product obtained.

Waste Minimization and By-product Management in Synthesis

The synthesis of this compound presents several opportunities for waste minimization and more effective by-product management, aligning with the principles of green chemistry.

By-product Identification and Management

The primary by-products in the typical synthesis route are:

Step 1 (Nitration):

Water: Formed during the reaction.

Isomeric By-products: The nitration of 2-bromobenzoic acid can potentially lead to the formation of other isomers, such as 2-bromo-3-nitrobenzoic acid, although the primary product is the 5-nitro isomer due to the directing effects of the substituents. The separation of these isomers would be necessary to ensure the purity of the desired intermediate. scribd.com

Spent Acid: The mixture of sulfuric and nitric acid used in excess represents a significant waste stream.

Step 2 (Esterification):

Potassium Iodide (KI) and Potassium Bicarbonate (KHCO₃): These inorganic salts are major by-products. While potentially recoverable, their presence complicates product isolation and purification.

Waste Minimization Strategies

Several strategies can be employed to reduce the environmental footprint of this synthesis:

Solvent Selection and Recycling: The use of large quantities of solvents like DMF and ethyl acetate contributes significantly to the process's E-Factor. sn-tin.com Research into greener solvent alternatives or the implementation of solvent recovery and recycling systems through distillation can drastically reduce this waste stream.

Catalyst Optimization and Reuse: In the nitration step, investigating the use of solid acid catalysts could offer a more environmentally benign alternative to the traditional mixed-acid system. core.ac.uk Solid catalysts can often be recovered and reused, minimizing acid waste.

Alternative Esterification Methods: The use of methyl iodide presents environmental and safety concerns. Alternative esterification methods, such as Fischer-Speier esterification using methanol (B129727) and a catalytic amount of acid, could improve the atom economy by producing only water as a by-product. However, the reaction conditions would need to be optimized for this specific substrate.

By-product Valorization: Exploring potential applications for the inorganic salt by-products (KI and KHCO₃) could transform them from waste into valuable co-products, although this is often challenging from an economic perspective.

By focusing on these areas, the synthesis of this compound can be made more sustainable, reducing its environmental impact and aligning with the growing demand for greener chemical manufacturing processes.

Future Research Directions and Challenges

Exploration of Unconventional Reactivity of Methyl 2-bromo-5-nitrobenzoate

Beyond the well-established transformations of this compound, such as nucleophilic aromatic substitution and reduction of the nitro group, future research will likely delve into its unconventional reactivity. Photochemical reactions, for instance, could unveil novel reaction pathways. Studies on related nitrobenzoate esters have shown that photo-irradiation can lead to unique reduction and esterification reactions, suggesting that this compound could exhibit interesting photochemical behavior, potentially leading to the synthesis of complex molecules through light-induced transformations.

Another avenue for exploration lies in biocatalysis. The enzymatic machinery of certain microorganisms has been shown to perform remarkable transformations on aromatic compounds. For example, dioxygenase enzymes can catalyze "angular dioxygenation," where both atoms of a dioxygen molecule are inserted into the aromatic ring at a substituted position, leading to ring cleavage. jst.go.jp Furthermore, specific flavin-dependent monooxygenases, such as HadA, have demonstrated the ability to perform oxidative dehalogenation and denitration on halogenated and nitrated phenols. researchgate.netrsc.org Investigating the interaction of this compound with such enzyme systems could lead to highly selective and environmentally benign synthetic methods. nih.gov These biocatalytic approaches could offer pathways to novel derivatives that are difficult to access through traditional synthetic routes.

Application in Asymmetric Synthesis and Chiral Derivatization

The development of methodologies for the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. While direct applications of this compound in asymmetric synthesis are not yet widely reported, its structure makes it a promising candidate for future exploration in this area. The synthesis of chiral nitroaromatic compounds, such as nitro-derivatives of propranolol, highlights the importance of this class of molecules in bioactive substance development. semanticscholar.orguni.lu Chiral resolution of such compounds is often achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). uni.lu

Future research could focus on using this compound as a starting material for the asymmetric synthesis of novel chiral molecules. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions involving the compound's functional groups. Additionally, it could be used as a chiral derivatizing agent after conversion to a suitable chiral probe. For instance, the synthesis of chiral secondary alcohols often involves derivatization with a chiral agent to determine the absolute configuration by NMR spectroscopy. uni.lubldpharm.com The development of chiral ligands or catalysts that can effectively interact with the prochiral centers of intermediates derived from this compound could open new avenues for the creation of valuable, enantiomerically pure compounds for the pharmaceutical and agrochemical industries. The presence of the nitro group has also been noted to influence the relay of chiral information in certain gold-catalyzed asymmetric reactions, suggesting its potential role in stereocontrol. acs.org

Development of New Catalyst Systems for Transformations of this compound

The transformation of this compound often relies on transition metal catalysis, particularly for cross-coupling and reduction reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed to form new carbon-carbon bonds at the bromine-substituted position, creating biphenyl (B1667301) derivatives. rsc.org Similarly, the reduction of the nitro group to an amine is a critical transformation, often achieved with catalysts like palladium on carbon (Pd/C). researchgate.net

A significant challenge and a direction for future research is the development of new, more efficient, and selective catalyst systems for these transformations. This includes the design of novel ligands for palladium that can enhance catalytic activity, improve yields, and tolerate a wider range of functional groups. Beyond palladium, the exploration of catalysts based on more abundant and less expensive first-row transition metals like nickel and copper is a key area of interest for sustainable chemistry. mdpi.com Furthermore, the development of biocatalytic systems, such as those using nitroreductases or hydrogenases, presents a green alternative for the selective reduction of the nitro group, potentially avoiding side reactions like dehalogenation that can occur with some metal catalysts. researchgate.netCurrent time information in Bangalore, IN.

Catalyst SystemReaction TypePotential Advantages
Novel Ligand-Palladium ComplexesCross-Coupling (e.g., Suzuki, Heck)Higher efficiency, broader substrate scope, milder reaction conditions
First-Row Transition Metal Catalysts (Ni, Cu)Cross-Coupling, ReductionLower cost, increased sustainability
Biocatalysts (e.g., Nitroreductases, Hydrogenases)Nitro Group ReductionHigh selectivity, mild conditions, environmentally friendly
PhotocatalystsVarious TransformationsUse of light as an energy source, novel reactivity

Advanced Materials Applications and Nanotechnology Integration

The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced materials. The presence of the nitro group, a strong electron-withdrawing group, can impart specific electronic and optical properties to polymers derived from it. Research has shown that nitro-substituted monomers can be used to create thermally stable polyimides and polyamides with improved solubility, which are of interest for applications in microelectronics. zioc.ru The nitro group can also serve as a handle for further functionalization or as a key component in the synthesis of dyes. zioc.ruchemimpex.com

Future research will likely focus on the synthesis of novel polymers using this compound as a monomer or a precursor to a monomer. These polymers could have applications in areas such as high-performance plastics, organic electronics, and specialty coatings. researchgate.net The field of nanotechnology also presents opportunities for the integration of this compound or its derivatives. For example, nanoparticles are being developed to clean up industrial water pollutants, and nanomaterials are used to create advanced coatings and composites. nano.gov Molecules derived from this compound could be incorporated into such systems to provide specific functionalities. For instance, they could be used to create functionalized surfaces on nanomaterials or as components in the synthesis of "smart fabrics" with embedded sensors. nano.gov

Potential Application AreaRole of this compound DerivativeDesired Properties
MicroelectronicsMonomer for polyimides/polyamidesThermal stability, solubility, dielectric properties
Advanced CoatingsComponent of polymer filmsScratch resistance, UV resistance, hydrophobicity
Organic ElectronicsBuilding block for conductive polymersTunable electronic properties, charge transport
NanotechnologyFunctionalization of nanoparticlesTargeted delivery, sensing capabilities

Deeper Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for unlocking its full potential. The interplay between the electron-withdrawing nitro group, the bromine atom, and the methyl ester determines the reactivity of the aromatic ring and the individual functional groups.

Future research will increasingly rely on a synergistic approach that combines experimental studies with computational modeling. mdpi.com Techniques like Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies. synquestlabs.combldpharm.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize observed reactivity and guide the design of new reactions. acs.orgcore.ac.uk For example, computational studies on substituted nitrobenzenes have provided insights into the mechanisms of chlorination and nucleophilic substitution reactions. semanticscholar.orgcore.ac.uk By combining these theoretical predictions with experimental kinetic studies, a more complete picture of the reaction mechanisms can be developed. This synergy between theory and experiment will be instrumental in designing more efficient syntheses and in predicting the properties of new molecules and materials derived from this compound.

Addressing Environmental Impact and Promoting Sustainable Synthesis of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are often associated with environmental concerns due to their potential toxicity and persistence. rsc.org A significant challenge for the future use of this compound is the development of sustainable synthetic routes and methods for its transformation that minimize environmental impact.

Future research in this area will focus on several key aspects of green chemistry. This includes the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For example, developing processes that use water as a solvent or employ catalytic systems that can operate under milder conditions are important goals. researchgate.net The use of ultrasound or microwave irradiation to promote reactions can also lead to more efficient and less energy-intensive processes. scirp.org

A particularly promising area is the use of biocatalysis for both the synthesis and remediation of halogenated nitroaromatics. nih.govCurrent time information in Bangalore, IN. Enzymes have the potential to carry out highly selective reactions under mild, aqueous conditions, reducing the need for harsh chemicals and protecting groups. researchgate.net Furthermore, developing methods for the biodegradation of any waste products is essential for a truly sustainable chemical process. jst.go.jp The overarching goal is to create a "nanocircular economy" for such compounds, where waste is minimized, and resources are used efficiently. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-bromo-5-nitrobenzoate, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination at the 2-position using Br₂ in a polar solvent (e.g., acetic acid) with FeBr₃ as a catalyst.

Esterification : Methylation of the carboxylic acid intermediate via Fischer esterification (H₂SO₄/MeOH) or using methyl halides.

Q. Purity Validation :

  • HPLC : Monitor reaction progress and quantify impurities (e.g., unreacted starting material).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting, nitro/bromo chemical shifts).
  • Melting Point : Compare observed values (79–81°C) with literature data to assess crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Aromatic protons exhibit splitting patterns consistent with meta-nitro and ortho-bromo substitution (e.g., doublets for H-3 and H-4, δ ~8.0–8.5 ppm). The methyl ester appears as a singlet (~δ 3.9 ppm) .
  • FT-IR : Key peaks include C=O ester (~1720 cm⁻¹), NO₂ asymmetric stretching (~1530 cm⁻¹), and C-Br (~560 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 260 (C₈H₆BrNO₄⁺) with fragmentation patterns confirming bromine isotopic signatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : Employ SHELXT or SHELXD for phase determination via direct methods .
  • Refinement : Refine with SHELXL using anisotropic displacement parameters for heavy atoms (Br, O). Challenges include handling high electron density from bromine and nitro groups, which may require TWINABS for twinning correction .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles/distances (e.g., C-Br ~1.89 Å, C-NO₂ ~1.49 Å) .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

  • Activation : The electron-withdrawing nitro group meta to bromine enhances electrophilicity at the 2-position, facilitating SNAr.
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH. Use HPLC or UV-Vis to track intermediate formation.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and charge distribution. For example, Mulliken charges on C-2 increase with nitro group polarization .

Q. How can conflicting crystallographic data on polymorphism be addressed for this compound?

Methodological Answer:

  • Screening : Recrystallize from diverse solvents (e.g., EtOAc, hexane/EtOH) to isolate polymorphs.
  • Thermal Analysis : Use DSC/TGA to identify phase transitions (e.g., melting points, decomposition).
  • Synchrotron XRD : High-resolution data can distinguish subtle lattice variations. Refine using JANA2006 for twinned crystals .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap. Seek medical attention for persistent irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.